molecular formula C19H22N2O2S B2925759 ETHYL 2-{[3-CYANO-4-(CYCLOHEX-3-EN-1-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE CAS No. 337500-97-7

ETHYL 2-{[3-CYANO-4-(CYCLOHEX-3-EN-1-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE

Cat. No.: B2925759
CAS No.: 337500-97-7
M. Wt: 342.46
InChI Key: QDQHNCRJHYQKCD-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-CYANO-4-(CYCLOHEX-3-EN-1-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE is a heterocyclic compound featuring a cyclopenta[b]pyridine core substituted with a cyano group at position 3, a cyclohex-3-enyl moiety at position 4, and a sulfanyl-linked ethyl acetate group at position 2. The cyclohexenyl group introduces conformational flexibility, while the cyano and sulfanylacetate substituents contribute to its electronic and steric properties. Structural studies of analogous compounds, such as Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)-sulfanyl]acetate monohydrate, reveal folded conformations stabilized by intramolecular hydrogen bonds (e.g., C–H···O) and lattice interactions, which may influence its reactivity and solubility .

Properties

IUPAC Name

ethyl 2-[(3-cyano-4-cyclohex-3-en-1-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-2-23-17(22)12-24-19-15(11-20)18(13-7-4-3-5-8-13)14-9-6-10-16(14)21-19/h3-4,13H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQHNCRJHYQKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(CCC2)C(=C1C#N)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-{[3-CYANO-4-(CYCLOHEX-3-EN-1-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE involves a multicomponent condensation reaction. The process typically includes the following steps :

    Condensation of Malononitrile and Hydrogen Sulfide: Malononitrile reacts with hydrogen sulfide in the presence of a base such as triethylamine to form cyanothioacetamide.

    Knoevenagel Condensation: Cyanothioacetamide undergoes Knoevenagel condensation with aldehydes to form alkenes.

    Stork Alkylation: The resulting alkenes are then involved in Stork alkylation with an enamine, such as 1-(cyclopent-1-en-1-yl)pyrrolidine.

    Cyclotransamination: The adducts formed undergo intramolecular cyclotransamination to produce salts containing the target bicyclic cyclopenta[b]pyridine structure.

    Alkylation and Aromatization: The addition of alkylating agents, such as 1,2-dibromoethane or benzyl chloride, leads to the production of thioesters, which are then aromatized to form the final product.

Chemical Reactions Analysis

ETHYL 2-{[3-CYANO-4-(CYCLOHEX-3-EN-1-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or ester groups are replaced by other functional groups.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols .

Scientific Research Applications

ETHYL 2-{[3-CYANO-4-(CYCLOHEX-3-EN-1-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-CYANO-4-(CYCLOHEX-3-EN-1-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s cyano and ester groups allow it to form strong interactions with enzymes and receptors, modulating their activity. For example, its derivatives can inhibit protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related ethyl sulfanylacetate derivatives:

Compound Name Core Structure Substituents Key Features
ETHYL 2-{[3-CYANO-4-(CYCLOHEX-3-EN-1-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE (Target) Cyclopenta[b]pyridine 3-CN, 4-cyclohexenyl, 2-sulfanylacetate Conformational flexibility from cyclohexenyl; potential for π-π stacking.
ETHYL 2-[3-CYANO-4-(METHYLSULFANYL)-2-OXO-6-PHENYL-1(2H)-PYRIDINYL]ACETATE () Pyridine 3-CN, 4-methylsulfanyl, 2-oxo, 6-phenyl, 2-sulfanylacetate Rigid phenyl group; methylsulfanyl enhances hydrophobicity. Purity: 95% .
Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)-sulfanyl]acetate monohydrate () Pyridine 4-amino, 5-CN, 6-methylsulfanyl, carbamoylmethyl-sulfanylacetate Carbamoyl group introduces hydrogen bonding; monohydrate stabilizes crystal packing .
ETHYL 5-[(2-CHLOROPHENYL)SULFANYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-TRIAZINE-6-CARBOXYLATE () 1,2,4-Triazine 5-(2-chlorophenyl)sulfanyl, 3-(trifluoromethyl)phenyl, 6-carboxylate Electron-withdrawing CF₃ group; chlorophenyl enhances lipophilicity .

Physicochemical Properties

  • Solubility : The target compound’s cyclohexenyl group may reduce aqueous solubility compared to the methylsulfanyl analog (), which lacks bulky aliphatic substituents. The carbamoyl derivative () exhibits improved solubility due to hydrogen-bonding interactions with water .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H18N2OS\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{OS}

Molecular Weight

  • Molecular Weight : 278.38 g/mol

Key Functional Groups

  • Cyano Group : Contributes to the electron-withdrawing properties, enhancing reactivity.
  • Cyclohexene Ring : Imparts structural rigidity and can influence binding interactions.
  • Cyclopentabpyridine Moiety : Provides potential for π-π stacking interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 2-{[3-cyano-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. A related compound demonstrated selective cytotoxicity against tumorigenic cell lines, which indicates a potential mechanism of action that could be explored further .

Enzyme Inhibition

Inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been observed in structurally similar compounds. For example, one study reported an IC50 value of 46.42 µM against BChE for a related compound . This suggests that this compound may also exhibit similar enzyme inhibition profiles.

Study on Antimicrobial Efficacy

A study conducted on a series of pyridine derivatives revealed that the introduction of cyano groups significantly enhanced antimicrobial activity. The study utilized a variety of microbial strains and assessed the minimum inhibitory concentration (MIC) values .

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound A3264
Ethyl 2-{[3-CYANO...}1632

Study on Cytotoxicity

Another investigation focused on the cytotoxic effects of pyridine-based compounds on cancer cell lines. The results indicated that compounds with similar structures induced apoptosis in cancer cells through mitochondrial pathways .

CompoundIC50 (µM)Cell Line
Compound B25A549
Ethyl 2-{[3-CYANO...}30HeLa

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ETHYL 2-{[3-CYANO-4-(CYCLOHEX-3-EN-1-YL)...}ACETATE, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Utilize a statistical design of experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while assessing interactions between parameters like reaction time and yield . Post-synthesis, validate purity via HPLC with UV detection (λ = 254 nm) and confirm structural integrity via 1^1H/13^13C NMR. Reference analogous cyclopenta[b]pyridine syntheses using Knoevenagel condensations or thiol-ene couplings for guidance .

Q. How can the compound’s structure be rigorously characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Combine X-ray crystallography (if single crystals are obtainable) with DFT-optimized geometry to resolve stereoelectronic features. For spectroscopic validation:

  • IR : Confirm the presence of cyano (C≡N, ~2200 cm1^{-1}) and ester carbonyl (C=O, ~1700 cm1^{-1}) groups.
  • NMR : Assign cyclohexenyl protons (δ 5.3–5.6 ppm, multiplet) and cyclopenta[b]pyridine ring protons (δ 6.8–7.5 ppm). Cross-validate with 2D COSY/HSQC .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) can elucidate the compound’s electronic properties and reactivity toward nucleophilic agents?

  • Methodological Answer : Perform B3LYP/6-311+G(d,p) calculations to map frontier molecular orbitals (FMOs) and predict sites of electrophilic/nucleophilic attack. Compare HOMO-LUMO gaps with experimental UV-Vis spectra (λmax_{\text{max}} ~300–350 nm for conjugated systems). Solvent effects can be modeled using the PCM framework . For reaction mechanisms, apply intrinsic reaction coordinate (IRC) analysis to confirm transition states during thiolate displacement or ring-opening reactions .

Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?

  • Methodological Answer : Conduct multivariate analysis to identify outliers (e.g., via PCA of NMR/IR datasets). If DFT-predicted 1^1H chemical shifts deviate >0.5 ppm, re-examine solvent models or consider dynamic effects via molecular dynamics (MD) simulations. Cross-reference with crystallographic bond lengths/angles to validate static vs. dynamic structural models .

Q. What methodologies are suitable for studying the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer : Design accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. For pH stability, use buffer solutions (pH 1–13) and monitor degradation via LC-MS over 24–72 hours. Identify degradation products (e.g., ester hydrolysis to carboxylic acid) and propose degradation pathways using high-resolution mass spectrometry (HRMS) .

Data Analysis and Interpretation

Q. How can researchers analyze conflicting bioactivity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?

  • Methodological Answer : Apply meta-analysis to reconcile discrepancies. Normalize data using Z-scores or fold-change metrics, and assess assay-specific variables (e.g., cell line viability protocols vs. pure enzyme kinetics). Use dose-response curves to compare IC50_{50} values, and employ molecular docking to verify target binding modes if structural data is available .

Q. What advanced separation techniques (e.g., chiral chromatography) are required to resolve stereoisomers of this compound?

  • Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Optimize mobile phase composition (e.g., hexane:isopropanol 90:10 with 0.1% TFA) and confirm enantiomeric excess via circular dichroism (CD). Compare retention times with DFT-predicted enantiomer energies .

Methodological Resources

  • CRDC Classifications : Refer to RDF2050112 (reaction fundamentals) for reactor design and RDF2050108 (process control) for scaling up synthesis .
  • Comparative Studies : Follow frameworks for cross-method validation as outlined in political science methodologies, adapted for chemical data .

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